molecular formula C29H30ClNO8 B563842 Licofelone Acyl-|A-D-glucuronide CAS No. 1033702-58-7

Licofelone Acyl-|A-D-glucuronide

Cat. No.: B563842
CAS No.: 1033702-58-7
M. Wt: 556.008
InChI Key: WHKFJCYVPLCOGR-NLMMERCGSA-N
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Description

Licofelone is a dual COX/LOX inhibitor developed by the German pharmaceutical company, Merckle GmbH, together with EuroAlliance partners Alfa Wassermann and Lacer . It is the first member of this new class of analgesic and anti-inflammatory drugs .


Chemical Reactions Analysis

Licofelone, through combined 5-LOX/COX-inhibition, reduces levels of inflammatory prostaglandins and leukotrienes .

Scientific Research Applications

  • Dual Inhibitor of Cyclooxygenase and Lipoxygenase Pathways : Licofelone is known as a dual inhibitor of cyclooxygenase-1, cyclooxygenase-2, and 5-lipoxygenase, making it effective in treating osteoarthritis and reducing inflammation (Albrecht et al., 2008); (Fischer et al., 2007); (Kulkarni & Singh, 2008).

  • Metabolism and Drug Interaction Studies : Licofelone undergoes metabolic processes in the liver, predominantly catalyzed by UDP glucuronosyltransferase isoforms. It is converted into its glucuronide metabolite, M1, and then into the hydroxy-glucuronide M3 in a CYP2C8-dependent reaction. These metabolic pathways have been studied to understand drug interactions and the clinical relevance of these findings (Albrecht et al., 2008).

  • Potential in Neurodegenerative Disorders : Licofelone has shown potential in treating neurodegenerative disorders associated with oxidative stress and cognitive impairment. Its therapeutic potential is attributed to its ability to restore cholinergic functions and its antioxidant activity (Kumar et al., 2015).

  • Effect on Cardiovascular and Gastrointestinal Profiles : Studies indicate that Licofelone may have a favorable cardiovascular profile due to its anti-inflammatory and antiplatelet activities. It also shows a promising gastrointestinal tolerability profile, potentially offering safety advantages over current treatment options (Vidal et al., 2007); (Alvaro-Gracia, 2004).

  • Applications in Drug-Membrane Interactions : A study on the interactions of Licofelone with membrane lipids suggests that these interactions may be related to its pharmacological actions, highlighting the importance of considering membrane lipids in drug development (Pereira-Leite et al., 2019).

  • Protective Effects on Cartilage Loss in Osteoarthritis : Licofelone has been found to reduce progression of structural changes in osteoarthritis, with its effects potentially mediated by inhibiting major cartilage catabolic pathways involved in cartilage matrix destruction (Raynauld et al., 2008).

  • Anticonvulsant Properties : Licofelone exhibits anticonvulsant properties, potentially through the modulation of nitric oxide signaling and interaction with NMDA receptors. This suggests its potential use in treating seizures and epilepsy (Payandemehr et al., 2015); (Gholizadeh et al., 2021).

Mechanism of Action

Licofelone belongs to a novel class of dual-acting anti-inflammatory drugs called COX/LO inhibitors. This group of drugs simultaneously inhibits the enzymes cyclooxygenase (COX) and 5-lipoxygenase (LO). Licofelone, through combined 5-LOX/COX-inhibition, reduces levels of inflammatory prostaglandins and leukotrienes .

Safety and Hazards

The role of acyl glucuronide (AG) metabolites as mediators of drug-induced toxicities remains controversial, in part due to difficulties in studying this group of reactive drug conjugates .

Future Directions

Licofelone is currently under evaluation as a treatment for osteoarthritis (OA), the most common form of arthritis . Although phase III trials have been successfully completed in OA patients no dates for regulatory submission have yet been given .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[2-(4-chlorophenyl)-6,6-dimethyl-1-phenyl-5,7-dihydropyrrolizin-3-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30ClNO8/c1-29(2)13-19-22(15-6-4-3-5-7-15)21(16-8-10-17(30)11-9-16)18(31(19)14-29)12-20(32)38-28-25(35)23(33)24(34)26(39-28)27(36)37/h3-11,23-26,28,33-35H,12-14H2,1-2H3,(H,36,37)/t23-,24-,25+,26-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKFJCYVPLCOGR-NLMMERCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=C(N2C1)CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2=C(C(=C(N2C1)CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30ClNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857930
Record name 1-O-{[6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]acetyl}-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033702-58-7
Record name beta-D-Glucopyranuronic acid, 1-(6-(4-chlorophenyl)-2,3-dihydro-2,2-dimethyl-7-phenyl-1H-pyrrolizine-5-acetate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1033702587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-O-{[6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]acetyl}-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-D-GLUCOPYRANURONIC ACID, 1-(6-(4-CHLOROPHENYL)-2,3-DIHYDRO-2,2-DIMETHYL-7-PHENYL-1H-PYRROLIZINE-5-ACETATE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJP7D4B979
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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